3-Chloro-4-(2-methylpropoxy)aniline CAS number
3-Chloro-4-(2-methylpropoxy)aniline CAS number
Strategic Utilization of 3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is not merely a matter of chemical availability; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) represents a highly specialized aniline derivative frequently leveraged in the design of kinase inhibitors and other targeted therapeutics[1]. This whitepaper elucidates the structural rationale, physicochemical properties, and validated synthetic protocols for integrating this molecule into advanced medicinal chemistry workflows.
Structural Rationale and Causality in Drug Design
The molecular architecture of 3-chloro-4-(2-methylpropoxy)aniline (also commonly referred to as 3-chloro-4-isobutoxyaniline) is deliberately engineered to satisfy specific pharmacophoric requirements in target binding:
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The Aniline Core (-NH2): Serves as the primary nucleophile. In kinase inhibitor design, this moiety is typically converted into a urea, amide, or secondary amine. The resulting functional group often acts as a critical hydrogen bond donor to the hinge region of the kinase domain.
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The 3-Chloro Substituent: Halogen incorporation at the meta position serves a dual purpose. First, it modulates the pKa of the aniline, preventing hyper-reactivity and improving the metabolic stability of the final drug. Second, it provides a steric shield that locks the conformation of the adjacent groups, while also engaging in potential halogen bonding with backbone carbonyls in the target protein.
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The 4-(2-Methylpropoxy) / Isobutoxy Group: This branched, lipophilic tail is highly effective at occupying deep hydrophobic pockets, such as the DFG-out allosteric site found in Type II kinase inhibitors. The oxygen atom can act as a weak hydrogen bond acceptor, while the isobutyl group provides significant van der Waals interactions[2].
Logical relationship of CAS 5493-76-5 functional groups and their medicinal chemistry roles.
Physicochemical Profiling
Accurate physicochemical data is the bedrock of reproducible synthesis. The following table summarizes the core metrics for CAS 5493-76-5, providing the necessary parameters for stoichiometric calculations and analytical tracking[1].
| Property | Value | Causality / Impact on Workflow |
| CAS Number | 5493-76-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C10H14ClNO | Dictates mass spectrometry (M+H)+ expected at m/z 200.08. |
| Molecular Weight | 199.68 g/mol | Essential for precise stoichiometric calculations. |
| InChI Code | 1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 | Standardized structural representation for database querying. |
| InChIKey | TXBJPPNVNUGOMN-UHFFFAOYSA-N | Used for exact structure matching in cheminformatics. |
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and scientific integrity, protocols must be self-validating. The following methodology details the conversion of 3-chloro-4-(2-methylpropoxy)aniline into a pharmacologically relevant diaryl urea intermediate.
Protocol: Synthesis of 1-(3-chloro-4-(2-methylpropoxy)phenyl)-3-(substituted)urea Objective: To couple the aniline with an isocyanate to form a urea linkage, a common motif in kinase inhibitors.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent (1.0 mmol, 199.7 mg) of 3-chloro-4-(2-methylpropoxy)aniline[1] in 5.0 mL of anhydrous Dichloromethane (DCM).
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Causality: Anhydrous DCM is critical. Trace water will react with the isocyanate in the next step to form a symmetric urea byproduct, drastically reducing yield and complicating purification.
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Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of the target isocyanate dropwise.
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Causality: Cooling controls the exothermic nature of the addition, preventing thermal degradation of the isocyanate and suppressing off-target side reactions.
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Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4-6 hours under a nitrogen atmosphere.
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Causality: Nitrogen prevents atmospheric moisture ingress. The time frame ensures complete conversion, which can be monitored by Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.
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Quenching and Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: NaHCO3 neutralizes any trace acidic impurities. Na2SO4 removes residual water prior to concentration, preventing hydrolysis during evaporation.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes).
Step-by-step synthetic workflow for diaryl urea formation emphasizing self-validating control points.
Analytical Validation
To confirm the integrity of the synthesized intermediate, rigorous analytical validation is required.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The presence of the chlorine atom will be distinctly visible via the characteristic 3:1 isotopic ratio of the 35Cl and 37Cl peaks[1].
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1H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d6, the isobutoxy group will present a distinct splitting pattern: a doublet for the two methyl groups (~1.0 ppm), a multiplet for the methine proton (~2.1 ppm), and a doublet for the methylene protons adjacent to the oxygen (~3.8 ppm). The aromatic protons will appear between 6.5 and 7.5 ppm, with coupling constants reflecting the 1,2,4-substitution pattern.
Conclusion
The strategic selection of 3-chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) empowers medicinal chemists to rapidly access complex, biologically active chemical space. By adhering to moisture-controlled synthetic protocols and understanding the mechanistic causality of its functional groups, researchers can reliably integrate this building block into high-value drug discovery pipelines.
References
- Title: 130566-35-7 | 3-Chloro-2-(2-methylpropoxy)
- Title: 3-chloro-4-(2-methylpropoxy)
- Title: 3-chloro-4-(2-methylpropoxy)aniline | 5493-76-5 - Sigma-Aldrich (Detailed Properties)
